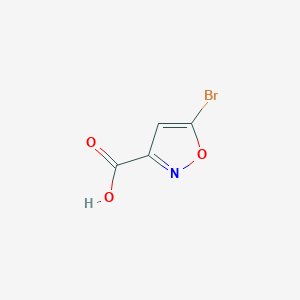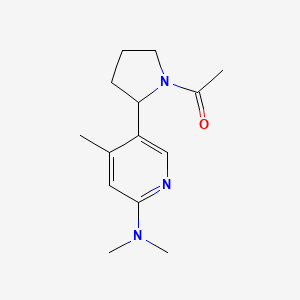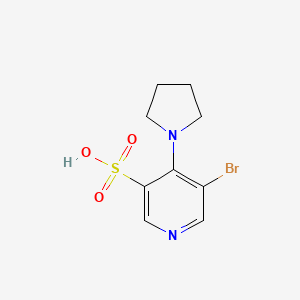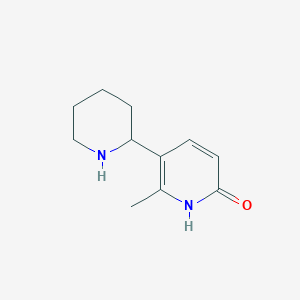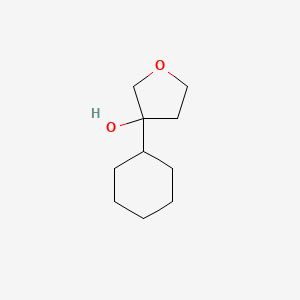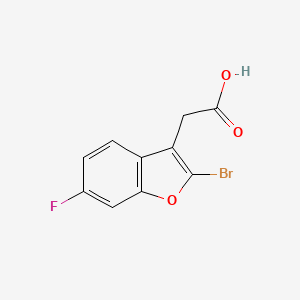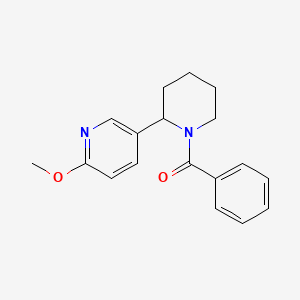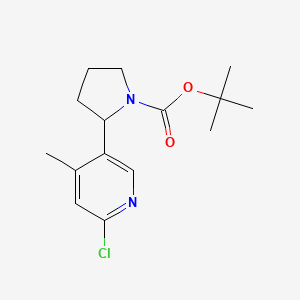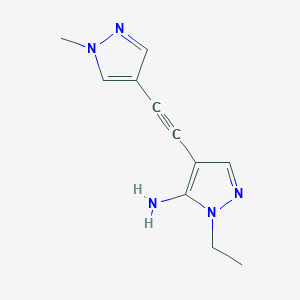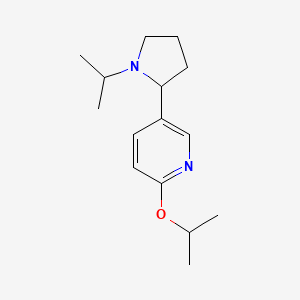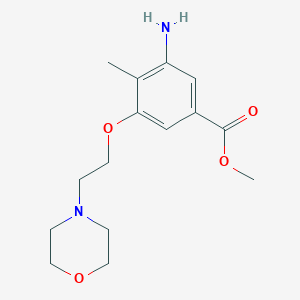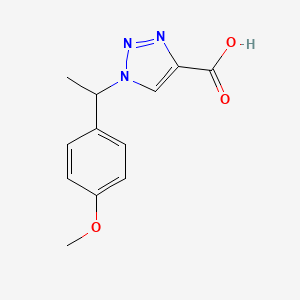
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-methoxyphenyl group in this compound enhances its potential for various applications in scientific research and industry.
準備方法
The synthesis of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methoxyacetophenone.
Formation of the Intermediate: The 4-methoxyacetophenone undergoes a reaction with sodium azide and copper sulfate to form the corresponding azide intermediate.
Cycloaddition Reaction: The azide intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring.
Carboxylation: Finally, the triazole compound is carboxylated to yield 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions .
科学的研究の応用
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The methoxyphenyl group enhances its binding affinity and specificity towards certain targets .
類似化合物との比較
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other triazole derivatives such as:
1-(4-Methoxyphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, resulting in different chemical properties and biological activities.
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid, leading to different pharmacokinetic properties
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
1-[1-(4-methoxyphenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N3O3/c1-8(9-3-5-10(18-2)6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17) |
InChIキー |
GKYFDLWVAVNYSC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC)N2C=C(N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



